Butyl sorbate
Overview
Description
Comparative Toxic Effects of Preservatives
The study conducted on the comparative toxic effects of various preservatives, including potassium sorbate, revealed that these compounds could have a negative impact on both microalgae cells and mammalian cells. Potassium sorbate, which is chemically related to butyl sorbate, showed a strong decrease in chlorophyll and carotenoid content, viable algal cells, and antioxidant enzyme activities in Dunaliella tertiolecta. It was found to have low toxicity under slightly alkaline conditions but high toxicity under acidic conditions. This suggests that the toxicity of sorbate compounds can vary significantly with pH and that algal cells can be more sensitive than mammalian cells like HL7702 under certain conditions .
Synthesis of Butyl Sorbate
The synthesis of butyl sorbate has been achieved using sodium bisulfate as a catalyst. The study optimized the reaction conditions, finding that a sorbic acid to butanol molar ratio of 1:4, a catalyst dosage of 6% by weight of sorbic acid, a reaction temperature of 120°C, and a reaction time of 4 hours resulted in a yield of over 90%. This indicates that sodium bisulfate is an effective catalyst for the synthesis of butyl sorbate, offering environmental benefits due to its reusability and minimal pollution .
Molecular Structure Analysis
In a separate study, the molecular structure of related compounds, N-n-butyl dithiocarbamates, was investigated using computational methods such as Density Functional Theory (DFT) and Hartree-Fock theory. The vibrational spectroscopic analysis was performed, and the results were correlated with experimental FTIR spectra. The stability of the electronic structures of these compounds was confirmed through natural bond orbital analysis, which showed intramolecular charge transfer contributing to system stabilization. Although this study does not directly analyze butyl sorbate, it provides insight into the molecular structure analysis of similar butyl compounds .
Chemical Reactions Analysis
The hydrogenation of butyl sorbate to butyl cis-hex-3-enoate was studied using a Cp*-ruthenium (II) catalyst. The catalyst's stability was enhanced by immobilization on montmorillonite K10. The study explored the influence of reaction conditions, particularly solvent type, on the reaction rate and selectivity. Optimal conditions for high selectivity (up to 98%) were identified, and the catalyst was shown to be recoverable and reusable without loss of selectivity. This research demonstrates the potential for selective chemical reactions involving butyl sorbate .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of butyl sorbate, the studies on synthesis and chemical reactions provide some indirect information. The successful synthesis and selective hydrogenation indicate that butyl sorbate is a reactive ester capable of undergoing further chemical transformations. The environmental and toxicological study suggests that the physical properties of butyl sorbate, such as solubility, may influence its biological impact, as toxicity varied with pH .
Scientific Research Applications
Antimicrobial Activity
Butyl sorbate, often in combination with other substances, has demonstrated significant antimicrobial activity. Studies have shown its effectiveness against bacteria such as Staphylococcus aureus and Salmonella, especially when used in combination with other antimicrobial agents like butylated hydroxyanisole (BHA) and tertiary butylhydroquinone (TBHQ). These combinations have shown synergistic effects in inhibiting bacterial growth, indicating a potential role for butyl sorbate in food preservation and safety (Robach & Stateler, 1980)(Davidson, Brekke & Branen, 1981)(Parish & Carroll, 1988)(Poerschke & Cunningham, 1985).
Catalysis in Chemical Synthesis
Butyl sorbate has been synthesized using sorbic acid and butanol with sodium bisulfate as a catalyst. The optimization of reaction conditions for this synthesis process, such as temperature, reaction time, and the ratio of reactants, was explored, highlighting its potential in industrial applications where butyl sorbate is needed as a product or intermediary (Wang Jian’gang, 2010).
Applications in Environmental Science
Butyl sorbate has been investigated for its utility in environmental applications. For example, a study on the synthesis and application of a material for removing azo dyes from aqueous media involved butyl sorbate. This research suggests the potential use of butyl sorbate in water treatment and pollution control (Kamboh et al., 2011).
Attractant in Pest Control
Interestingly, butyl sorbate has been identified as an effective attractant for certain insect species, such as the European chafer. Its specificity and effectiveness make it a potential tool in pest management strategies (Tashiro, Gertler, Beroza & Green, 1964).
Catalysis in Organic Reactions
Research on the hydrogenation of butyl sorbate to butyl cis-hex-3-enoate using a Cp*-Ruthenium (II) catalyst highlights another application in chemical synthesis. This process is significant for producing specific organic compounds with high selectivity and efficiency (Kotova, Vyskočilová & Červený, 2017).
Safety And Hazards
Butyl sorbate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
properties
IUPAC Name |
butyl (2E,4E)-hexa-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZKPKDMFXESQ-VSAQMIDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305286 | |
Record name | Butyl (2E,4E)-2,4-hexadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl sorbate | |
CAS RN |
7367-78-4 | |
Record name | Butyl (2E,4E)-2,4-hexadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7367-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl sorbate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7367-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl (2E,4E)-2,4-hexadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl (E,E)-hexa-2,4-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL SORBATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGD652VR5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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